molecular formula C17H26N4O B6946697 N-[(1-methylpiperidin-3-yl)methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide

N-[(1-methylpiperidin-3-yl)methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide

Cat. No.: B6946697
M. Wt: 302.4 g/mol
InChI Key: HTAPDHQWQLGSOK-UHFFFAOYSA-N
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Description

N-[(1-methylpiperidin-3-yl)methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The structure of this compound includes a piperidine ring, a pyrrolidine ring, and a pyridine ring, making it a complex and interesting molecule for various applications.

Properties

IUPAC Name

N-[(1-methylpiperidin-3-yl)methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O/c1-20-8-4-5-14(13-20)12-19-17(22)16-11-15(6-7-18-16)21-9-2-3-10-21/h6-7,11,14H,2-5,8-10,12-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAPDHQWQLGSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CNC(=O)C2=NC=CC(=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylpiperidin-3-yl)methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide typically involves multiple steps, including the formation of the piperidine and pyrrolidine rings, followed by their coupling with the pyridine ring. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Pyrrolidine Ring: Similar to the piperidine ring, the pyrrolidine ring can be synthesized through cyclization reactions.

    Coupling with Pyridine Ring: The final step involves coupling the piperidine and pyrrolidine rings with the pyridine ring using reagents such as coupling agents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylpiperidin-3-yl)methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[(1-methylpiperidin-3-yl)methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-methylpiperidin-3-yl)methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylpiperidin-4-yl)methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide
  • N-[(1-methylpiperidin-2-yl)methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide

Uniqueness

N-[(1-methylpiperidin-3-yl)methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide is unique due to its specific structural arrangement, which may confer distinct pharmacological properties compared to its analogs. The position of the methyl group on the piperidine ring can influence the compound’s binding affinity and selectivity for its molecular targets, making it a valuable compound for further research and development.

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